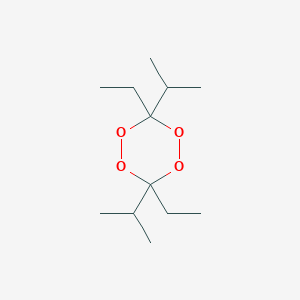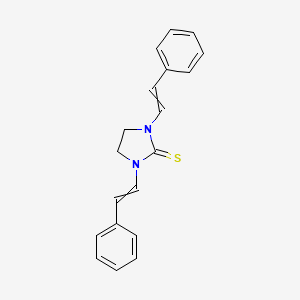
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione is a heterocyclic compound that belongs to the class of imidazolidine-2-thiones. This compound is characterized by the presence of two phenylethenyl groups attached to the imidazolidine ring, which contains a sulfur atom at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-phenylethenyl)imidazolidine-2-thione typically involves the reaction of (S)-1-phenylethanamine with 1,2-dibromoethane. This reaction is carried out in a pressure vessel at elevated temperatures (around 120°C) for several hours, resulting in the formation of the desired compound . The reaction conditions are crucial to ensure the formation of the imidazolidine ring and the incorporation of the phenylethenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the imidazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or other reduced derivatives.
Substitution: The phenylethenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions can be carried out using electrophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-phenylethenyl)imidazolidine-2-thione involves its interaction with specific molecular targets and pathways. The sulfur atom in the imidazolidine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenylethenyl groups can interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: A simpler analog without the phenylethenyl groups, exhibiting similar but less potent biological activities.
Benzimidazolidine-2-thione: Contains a benzene ring fused to the imidazolidine ring, showing enhanced stability and biological activity.
Thiazolidine-2-thione: Contains a sulfur atom in the ring, similar to imidazolidine-2-thione, but with different electronic properties and reactivity.
Uniqueness
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione is unique due to the presence of the phenylethenyl groups, which enhance its biological activity and binding affinity to molecular targets. This compound also exhibits a broader range of chemical reactivity compared to its simpler analogs, making it a valuable tool in various fields of scientific research .
Properties
CAS No. |
878886-34-1 |
|---|---|
Molecular Formula |
C19H18N2S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1,3-bis(2-phenylethenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C19H18N2S/c22-19-20(13-11-17-7-3-1-4-8-17)15-16-21(19)14-12-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI Key |
UBYRDDJPBPVDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1C=CC2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


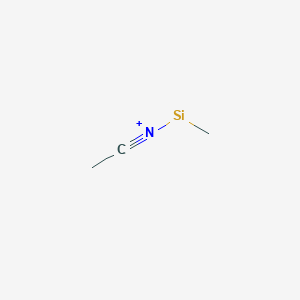
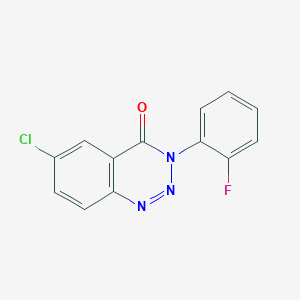
![4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B15169166.png)
![1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-](/img/structure/B15169172.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)

![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)
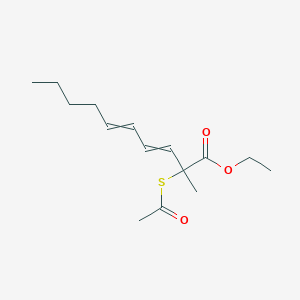
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
